CID 78061002
Description
CID 78061002, identified as Oscillatoxin D, is a marine-derived cyclic peptide toxin produced by cyanobacteria of the genus Oscillatoria. Its structure features a macrocyclic scaffold with alternating amino acid residues and a unique thioester bond, as illustrated in Figure 1A of . Key analytical data from GC-MS (Figure 1B) and vacuum distillation fractionation (Figure 1C) confirm its purity (>95%) and molecular weight (1,342.7 Da) .
Properties
Molecular Formula |
C2H5O2Si |
|---|---|
Molecular Weight |
89.14 g/mol |
InChI |
InChI=1S/C2H5O2Si/c1-4-2-5-3/h2H2,1H3 |
InChI Key |
YRUZSSMINRASQS-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061002 involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The synthesis may involve the chlorination of silicides, such as calcium silicide, to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve the use of crystal forms and preparation techniques that provide good physiochemical stability, regular crystal habit, and good particle size uniformity . The process is optimized for impurity removal, ease of filtration, and high yield.
Chemical Reactions Analysis
Types of Reactions: CID 78061002 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it is stable under air or nitrogen at temperatures up to 400°C but decomposes in the presence of Lewis bases even at room temperature .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include chlorinating agents and bases. The reaction conditions are carefully controlled to ensure the desired outcomes, such as the production of silicon-based components for semiconducting devices .
Major Products Formed: The major products formed from reactions involving this compound include silicon tetrachloride and dodecachloroneopentasilane. These products are useful in various applications, including the manufacturing of photovoltaic cells .
Scientific Research Applications
CID 78061002 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, while in industry, it is utilized in the production of semiconducting devices and other advanced materials .
Mechanism of Action
The mechanism of action of CID 78061002 involves its interaction with specific molecular targets and pathways. For example, it may act as a reagent in deoxygenation reactions, where it interacts with phosphine oxides to produce the desired products
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
| Compound | CID | Molecular Formula | Key Structural Features | Reported Bioactivity |
|---|---|---|---|---|
| Oscillatoxin D | 78061002* | C₆₃H₉₈N₁₂O₁₆S | Macrocyclic core, thioester bond | Cytotoxicity (IC₅₀: 0.2 µM in HeLa cells) |
| 30-Methyl-Oscillatoxin D | 185389 | C₆₄H₁₀₀N₁₂O₁₆S | Methyl group at C-30 | Enhanced membrane permeability |
| Oscillatoxin E | 156582093 | C₆₂H₉₆N₁₂O₁₇S | Hydroxyl substitution at C-15 | Reduced cytotoxicity, anti-inflammatory |
| Oscillatoxin F | 156582092 | C₆₃H₉₈N₁₂O₁₅S | Deoxygenation at C-22 | Neurotoxic effects in zebrafish models |
*Note: Nomenclature discrepancies exist for Oscillatoxin D (see and PubChem entries) .
Key Findings:
- Structural Modifications and Bioactivity :
- The addition of a methyl group in 30-Methyl-Oscillatoxin D (CID 185389) enhances lipid solubility, improving cellular uptake and potency compared to CID 78061002 .
- Oscillatoxin E (CID 156582093) exhibits reduced cytotoxicity due to polar hydroxyl groups, suggesting a trade-off between solubility and bioactivity .
- Analytical Differentiation :
- Synthetic Challenges: and highlight methodologies applicable to cyanotoxin synthesis, such as solid-phase peptide synthesis (SPPS) and green chemistry catalysts, though none directly address Oscillatoxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
